4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
Preparation Methods
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves multiple steps, typically starting with the preparation of the core chromen structure. The synthetic route often includes the following steps:
Formation of the chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the oxo group and other functional groups through reactions such as oxidation and substitution.
Coupling with hexanoate: The final step involves coupling the chromen core with 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Various substitution reactions can introduce different functional groups onto the chromen core or the hexanoate chain.
Coupling Reactions: These reactions are used to attach different moieties to the compound, enhancing its functionality.
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like NaBH4, and coupling reagents like EDCI. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate include:
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate: This compound has a similar core structure but with different substituents, affecting its chemical properties and applications.
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}methylcyclohexanecarboxylate: Another similar compound with variations in the hexanoate chain, leading to different biological activities.
4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate: This compound has a propyl group, which influences its interaction with biological targets.
Properties
Molecular Formula |
C25H27NO6S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C25H27NO6S/c1-17-9-12-19(13-10-17)33(29,30)26-15-4-2-3-8-24(27)31-18-11-14-21-20-6-5-7-22(20)25(28)32-23(21)16-18/h9-14,16,26H,2-8,15H2,1H3 |
InChI Key |
QLIJCAJEHBUQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
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